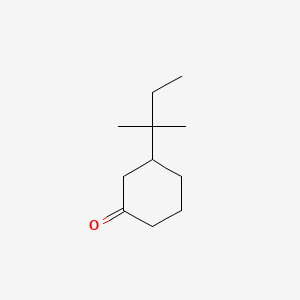

3-tert-Pentylcyclohexanone

Description

3-<em>tert</em>-Pentylcyclohexanone is a substituted cyclohexanone derivative featuring a bulky <em>tert</em>-pentyl group (1,1-dimethylpropyl) at the 3-position of the cyclohexanone ring. The <em>tert</em>-pentyl substituent introduces steric hindrance and electronic effects that influence conformational preferences, solubility, and chemical behavior.

Properties

CAS No. |

171860-70-1 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-(2-methylbutan-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C11H20O/c1-4-11(2,3)9-6-5-7-10(12)8-9/h9H,4-8H2,1-3H3 |

InChI Key |

HBOKXJVRTSPEQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCCC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-tert-Pentylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with tert-pentyl halides in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent side reactions and maximize yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps like distillation and purification to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-tert-Pentylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-pentyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclohexanones depending on the reagents used.

Scientific Research Applications

3-tert-Pentylcyclohexanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclohexanones.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and as a masking agent in cosmetics.

Mechanism of Action

The mechanism of action of 3-tert-Pentylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The tert-pentyl group can influence the compound’s reactivity and binding affinity to these enzymes, thereby modulating its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

3-<em>tert</em>-Butylcyclohexanone

3-<em>tert</em>-Butylcyclohexanone (CAS 936-99-2) is the closest analog, differing by the shorter <em>tert</em>-butyl (1,1-dimethylethyl) substituent. Key distinctions include:

- Steric Effects: The <em>tert</em>-pentyl group in 3-<em>tert</em>-Pentylcyclohexanone imposes greater steric bulk compared to the <em>tert</em>-butyl group. This likely reduces ring flexibility and alters reactivity in nucleophilic additions or enolate formation.

- Synthetic Accessibility: 3-<em>tert</em>-Butylcyclohexanone is synthesized via Friedel-Crafts alkylation or conjugate addition, but the longer <em>tert</em>-pentyl chain may require modified protocols to avoid steric interference .

Table 1: Structural Comparison

3-Methylcyclohexanone

3-Methylcyclohexanone (CAS 591-24-2) lacks the branched alkyl group, resulting in:

- Reduced Steric Hindrance: The methyl group allows greater ring flexibility and faster enolate formation in alkylation or reduction reactions compared to <em>tert</em>-alkyl derivatives.

- Reactivity in Alkylation: For example, 2-allyl-3-methylcyclohexanone (CAS 56620-95-2) is synthesized via enolate alkylation, a reaction that may proceed less efficiently with bulkier substituents like <em>tert</em>-pentyl .

2-Allyl-3-methylcyclohexanone

This compound (CAS 56620-95-2) demonstrates how substituent position and electronic effects influence reactivity. The allyl group at the 2-position enhances conjugation and stabilizes intermediates in reduction-alkylation sequences, a feature less pronounced in 3-<em>tert</em>-pentyl derivatives due to steric constraints .

Research Findings and Limitations

- Synthetic Challenges: Bulky substituents like <em>tert</em>-pentyl complicate standard cyclohexanone derivatization methods (e.g., Grignard additions or enolate chemistry), necessitating optimized conditions.

- Thermodynamic Stability: The chair conformation of 3-<em>tert</em>-Pentylcyclohexanone likely favors equatorial placement of the substituent, similar to 3-<em>tert</em>-butyl analogs, but with increased strain due to the larger group .

- Data Gaps: No experimental data (e.g., melting points, NMR shifts) for 3-<em>tert</em>-Pentylcyclohexanone were identified in the provided evidence. Comparative analyses rely on extrapolation from smaller analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.